molecular formula C20H20N4O3S2 B12367369 (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide

(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B12367369
M. Wt: 428.5 g/mol
InChI Key: KVGIVOAGCRDHHH-MRXNPFEDSA-N
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Description

(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide is a complex organic compound that features a combination of thiazole, pyridine, and indene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted thiazoles, pyridines, and indenes. Common synthetic routes could involve:

    Formation of the Thiazole Ring: This could be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Attachment of the Pyridine Moiety: This might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the Indene Structure: This could be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Final Coupling and Functionalization: The final steps would involve coupling the different moieties and introducing the sulfonamide and carboxamide functionalities under specific conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.

    Substitution: Various substitution reactions could occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding:

Medicine

    Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide: shares structural similarities with other sulfonamide-containing compounds and thiazole derivatives.

Uniqueness

  • The unique combination of thiazole, pyridine, and indene moieties in this compound might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide

InChI

InChI=1S/C20H20N4O3S2/c1-12-19(29(21,26)27)28-20(23-12)24(2)18(25)16-9-13-6-7-14(10-15(13)11-16)17-5-3-4-8-22-17/h3-8,10,16H,9,11H2,1-2H3,(H2,21,26,27)/t16-/m1/s1

InChI Key

KVGIVOAGCRDHHH-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(SC(=N1)N(C)C(=O)[C@@H]2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)C2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N

Origin of Product

United States

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